molecular formula C13H15NO B12343803 4(1H)-Quinolinone, 2-butyl-

4(1H)-Quinolinone, 2-butyl-

Cat. No.: B12343803
M. Wt: 201.26 g/mol
InChI Key: ZDQHSENZYVLNSB-UHFFFAOYSA-N
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Description

2-Butylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2-Butylquinolin-4(1H)-one consists of a quinoline core with a butyl group attached to the second carbon and a keto group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylquinolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone with butylamine under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-Butylquinolin-4(1H)-one may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, catalysts, and reaction parameters can be optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Butylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-butylquinolin-4-ol.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 2-Butylquinolin-4-ol.

    Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

2-Butylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Quinoline derivatives, including 2-Butylquinolin-4(1H)-one, are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-Butylquinolin-4(1H)-one, lacking the butyl group and keto functionality.

    2-Methylquinolin-4(1H)-one: Similar structure with a methyl group instead of a butyl group.

    4-Hydroxyquinoline: Contains a hydroxyl group at the fourth position instead of a keto group.

Uniqueness

2-Butylquinolin-4(1H)-one is unique due to the presence of the butyl group and the keto functionality, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-butyl-4aH-quinolin-4-one

InChI

InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)11-7-4-5-8-12(11)14-10/h4-5,7-9,11H,2-3,6H2,1H3

InChI Key

ZDQHSENZYVLNSB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C2C=CC=CC2=N1

Origin of Product

United States

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